(4-(Decyloxy)phenyl)boronic acid

Description

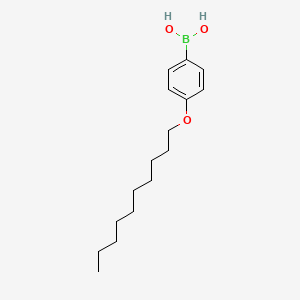

(4-(Decyloxy)phenyl)boronic acid (CAS: 147222-99-9) is a boronic acid derivative featuring a decyloxy (10-carbon alkyloxy) substituent at the para position of the phenyl ring. This compound is characterized by its molecular formula $ C{16}H{27}BO_3 $ and molecular weight of 278.20 g/mol . The decyloxy group imparts significant hydrophobicity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name |

(4-decoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13,18-19H,2-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFRWPZGPNSDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442547 | |

| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147222-99-9 | |

| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of 4-Decyloxybromobenzene

Step 1: Synthesis of 4-Decyloxybromobenzene

4-Bromophenol is alkylated with decyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) to yield 4-decyloxybromobenzene. The reaction is typically conducted at 80–100°C for 12–24 hours.

Step 2: Palladium-Catalyzed Borylation

The Miyaura borylation reaction employs a palladium catalyst (e.g., dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) with bis(pinacolato)diboron in anhydrous dioxane. A representative procedure involves heating the mixture at 80°C under inert atmosphere for 6–8 hours. The resulting boronic ester is hydrolyzed using hydrochloric acid to yield the boronic acid.

Key Data:

Grignard Reagent Approach

Step 1: Preparation of 4-Decyloxyphenylmagnesium Bromide

4-Decyloxybromobenzene is reacted with magnesium turnings in tetrahydrofuran to generate the Grignard reagent. The long alkyl chain may necessitate extended reaction times (24–48 hours) and elevated temperatures (40–50°C).

Step 2: Quenching with Trimethyl Borate

The Grignard reagent is treated with trimethyl borate at −78°C, followed by gradual warming to room temperature. Acidic hydrolysis (6 M HCl) affords the boronic acid.

Challenges:

Lithiation-Borylation Sequence

Step 1: Generation of 4-Decyloxyphenyllithium

4-Decyloxyiodobenzene is treated with lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C. The aryl iodide’s higher reactivity compared to bromide facilitates lithiation.

Step 2: Borate Ester Formation and Hydrolysis

The lithiated intermediate is quenched with trimethyl borate, followed by hydrolysis with dilute hydrochloric acid. This method avoids transition metals but requires stringent anhydrous conditions.

Key Considerations:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | 60–75% | High efficiency, scalability | Requires palladium catalyst |

| Grignard Approach | Mg, Trimethyl borate | 40–55% | No transition metals | Low stability of Grignard reagent |

| Lithiation-Borylation | LDA, Trimethyl borate | 50–65% | Avoids transition metals | Sensitive to moisture, high cost |

Practical Considerations and Optimization

Chemical Reactions Analysis

Types of Reactions: (4-(Decyloxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution Reactions: Nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:

(4-(Decyloxy)phenyl)boronic acid serves as an effective reagent in cross-coupling reactions, particularly the Suzuki reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The presence of the decyloxy group enhances solubility and reactivity in organic solvents, making it suitable for various synthetic pathways .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, base | Biaryl compounds |

| Heck Reaction | Alkenes/alkynes with aryl halides | Aryl alkenes |

| Direct Arylation | Aryl halides with alkenes | Aryl-alkenes |

Materials Science

Polymer Chemistry:

The incorporation of this compound into polymer matrices has led to the development of stimuli-responsive materials. These polymers exhibit unique properties such as self-healing and shear-thinning behavior due to the dynamic nature of boronate ester formations with diols . Such materials are being explored for applications in drug delivery systems and tissue engineering scaffolds.

Table 2: Properties of PBA-Based Polymers

| Property | Description |

|---|---|

| Stimuli-Responsiveness | Responsive to pH changes |

| Self-Healing | Ability to recover from physical damage |

| Shear-Thinning | Viscosity decreases under shear stress |

Biomedical Applications

Drug Delivery Systems:

The unique ability of this compound to form reversible bonds with diols makes it a candidate for drug delivery systems. By forming boronate esters with therapeutic agents that contain diol functionalities, controlled release mechanisms can be achieved, enhancing the efficacy of drug formulations .

Biosensing:

Boronic acids are known for their ability to selectively bind to sugars and other diol-containing biomolecules. This property is exploited in biosensing applications where this compound can be used as a receptor for glucose monitoring and other biomolecular detection systems .

Case Studies

Case Study 1: Drug Delivery Using PBA Polymers

A study demonstrated that PBA-based hydrogels could encapsulate anticancer drugs and release them in a controlled manner upon exposure to specific pH levels. The dynamic nature of the boronate ester bonds allowed for a sustained release profile, significantly improving therapeutic outcomes in cancer treatment .

Case Study 2: Glucose Sensing

In another application, a sensor was developed using this compound that exhibited high selectivity for glucose over other sugars. The sensor's design allowed for real-time monitoring of glucose levels, showcasing its potential use in diabetes management .

Mechanism of Action

The mechanism of action of (4-(Decyloxy)phenyl)boronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product . In biological applications, the boronic acid moiety can form reversible covalent bonds with cis-diol-containing molecules, enabling selective binding and enrichment .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Key structural variations among similar compounds lie in the substituents attached to the phenyl ring. These differences critically affect solubility, molecular weight (MW), and biological activity.

Key Observations :

- Long alkyl chains (e.g., decyloxy) increase molecular weight and hydrophobicity, reducing aqueous solubility .

- Polar groups (e.g., methanesulfonyl) enhance water solubility .

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibited potent activity with IC50 values of 0.1969 µM and 0.2251 µM, respectively, in cell viability assays. Their planar aromatic structures likely facilitate target binding .

- Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitated in RPMI culture medium, rendering reliable in vitro assays unfeasible despite predictions of moderate solubility .

- Combretastatin analogs (e.g., compound 13c) with boronic acid substitution showed IC50 values of 0.48–2.1 µM against cancer cells and inhibited tubulin polymerization (IC50 = 21–22 µM). Replacing boronic acid with carboxylic acid (compound 17) abolished activity, underscoring the necessity of the boronic acid group .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group balances hydrophobicity and target binding .

Key Observations :

Solubility and Permeability

- Water/Lipid Solubility: No clear correlation was observed between predicted solubility and experimental results for hydrophobic compounds like pyren-1-yl boronic acid .

- Permeability : Boronic acids with lower MW and rigidity (e.g., SB170 subgroup) exhibit better membrane permeability. The decyloxy group’s high MW and flexibility may reduce permeability compared to smaller substituents .

Biological Activity

(4-(Decyloxy)phenyl)boronic acid is a member of the boronic acid family, which has gained attention in medicinal chemistry due to its diverse biological activities. Boronic acids are recognized for their ability to interact with various biomolecules, leading to potential applications in drug development, particularly in the areas of cancer therapy, antibacterial agents, and enzyme inhibitors.

The structure of this compound includes a phenyl ring substituted with a decyloxy group and a boronic acid functional group. This configuration enhances its lipophilicity and bioavailability, making it suitable for various biological applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of boronic acids exhibit significant anticancer properties. For instance, a related phenyl boronic acid derivative showed cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL . The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating protein degradation in cancer cells.

Antibacterial Activity

Boronic acids are also noted for their antibacterial properties. The presence of the boronic acid moiety allows for interaction with bacterial enzymes, disrupting their function. In vitro studies have indicated that certain boronic acid derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activities:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These results indicate that this compound can potentially be used in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders .

Study on Antioxidant Properties

A study evaluated the antioxidant capacity of a phenyl boronic acid derivative using various assays:

- ABTS cation radical scavenging : IC50 = 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging : IC50 = 0.14 ± 0.01 µg/mL

- CUPRAC method : A0.5 = 1.73 ± 0.16 µg/mL

These findings suggest that this compound possesses strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Analysis Table

| Activity Type | Measurement Method | Result |

|---|---|---|

| Anticancer Activity | MCF-7 Cell Line | IC50 = 18.76 ± 0.62 µg/mL |

| Acetylcholinesterase | Enzyme Inhibition Assay | IC50 = 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition Assay | IC50 = 3.12 ± 0.04 µg/mL |

| Antiurease | Enzyme Inhibition Assay | IC50 = 1.10 ± 0.06 µg/mL |

| Antioxidant Activity | ABTS/DPPH/CUPRAC Assays | Various (see above) |

Q & A

Q. How is this compound integrated into stimuli-responsive materials (e.g., pH-sensitive hydrogels)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.